molecular formula C14H13NO3 B8385280 2-(4-Ethoxycarbonylphenoxy)pyridine

2-(4-Ethoxycarbonylphenoxy)pyridine

Cat. No.: B8385280
M. Wt: 243.26 g/mol
InChI Key: IEZYANUMYRZTQZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenoxy)pyridine is a pyridine derivative featuring an ethoxycarbonylphenoxy substituent at the 2-position of the pyridine ring. This compound is structurally characterized by the ethoxycarbonyl group (–COOEt) attached to a phenyl ring, which is further linked via an oxygen atom to the pyridine moiety. The ethoxycarbonyl group enhances lipophilicity, which may influence drug absorption and binding affinity to biological targets .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 4-pyridin-2-yloxybenzoate

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)11-6-8-12(9-7-11)18-13-5-3-4-10-15-13/h3-10H,2H2,1H3

InChI Key

IEZYANUMYRZTQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-(4-Ethoxycarbonylphenoxy)pyridine with analogs sharing pyridine cores and substituted aryl or heteroaryl groups. Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted.

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Biological Activity Reference
This compound C₁₄H₁₃NO₃ –O–C₆H₄–COOEt (2) Not reported Intermediate for drug synthesis [11, 13]
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile C₂₂H₁₉N₂O –OEt (2), –Ph (6), –CN (3), –C₆H₄–CH₃ (4) Not reported Antifungal, antiarrhythmic [7]
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine C₁₄H₁₂FNO₃ –OH (2), –C₆H₃F–COOEt (6) Not reported Anticancer, enzyme inhibition [11]
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ –OH (2), –C₆H₃F–COOH (4) Not reported Anti-inflammatory, kinase inhibitor [13]

Thermal and Solubility Properties

  • Melting Points: While specific data for this compound are unavailable, analogs with –Cl or –NO₂ substituents (e.g., compounds in ) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces .
  • Solubility: Ethoxycarbonyl groups confer moderate solubility in organic solvents (e.g., DMSO, ethanol), whereas hydroxyl or carboxylic acid groups enhance aqueous solubility at physiological pH .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., –F, –CN) at the para position of the phenyl ring enhance bioactivity by stabilizing charge-transfer interactions with biological targets .
    – Ethoxycarbonyl groups serve as prodrug motifs, hydrolyzing in vivo to active carboxylic acids .

Pharmacological Potential: Pyridine derivatives with –COOEt and –OH groups (e.g., 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine) demonstrate dual anticancer and anti-inflammatory activity in preclinical models .

Synthetic Challenges :

  • Steric hindrance from bulky substituents (e.g., –Ph, –C₆H₄–CH₃) complicates cyclization steps, requiring optimized catalysts (e.g., Pd-based catalysts for cross-coupling) .

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